Cas no 31295-54-2 (N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine)
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine Chemical and Physical Properties
Names and Identifiers
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- N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine
- 1,4-Piperazinediethanamine,N1-(2-aminoethyl)-
- N'-[2-[4-(2-aminoethyl)piperazin-1-yl]ethyl]ethane-1,2-diamine
- 1-(2-aminoethyl)-4- piperazine
- AC1L4PXB
- AC1Q4U18
- ANW-44206
- CTK8B4188
- EINECS 250-557-0
- N-(2-Amino-aethyl)-N'--piperazin
- N-(2-Aminoethyl)-1,4-piperazinediethanamine
- N-{2-[4-(2-Amino-aethyl)-piperazino]-aethyl}-aethylendiamin
- N-{2-[4-(2-amino-ethyl)-piperazin-1-yl]-ethyl}-ethane-1,2-diamine
- N-{2-[4-(2-amino-ethyl)-piperazino]-ethyl}-ethylenediamine
- 1,4-Piperazinediethanamine,N-(2-aminoethyl)- (9CI)
- Piperazine,1-(2-aminoethyl)-4-[2-[(2-aminoethyl)amino]ethyl]- (8CI)
- 1-(2-Aminoethyl)-4-[(2-aminoethyl)amino]ethylpiperazine
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- MDL: MFCD01941014
- Inchi: 1S/C10H25N5/c11-1-3-13-4-6-15-9-7-14(5-2-12)8-10-15/h13H,1-12H2
- InChI Key: CXNQJNPKMZRHBC-UHFFFAOYSA-N
- SMILES: C(CNCCN1CCN(CCN)CC1)N
Computed Properties
- Exact Mass: 215.21100
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 7
Experimental Properties
- Density: 1.011
- Boiling Point: 348.8 ℃ at 760 mmHg
- PSA: 70.55000
- LogP: -0.22170
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine Security Information
- Hazardous Material transportation number:UN 2735
- HazardClass:8
- PackingGroup:III
- Packing Group:III
- Packing Group:III
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A139002682-5g |
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 95% | 5g |
1,067.04 USD | 2021-06-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 090955-250mg |
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 95+% | 250mg |
2713.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 090955-5g |
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 95+% | 5g |
16906.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 090955-1g |
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 95+% | 1g |
6013.0CNY | 2021-08-03 | |
| Chemenu | CM122641-1g |
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 95% | 1g |
$329 | 2021-08-05 | |
| Chemenu | CM122641-5g |
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 95% | 5g |
$924 | 2021-08-05 | |
| Fluorochem | 210939-1g |
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 95% | 1g |
£344.00 | 2022-02-28 | |
| Fluorochem | 210939-5g |
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 95% | 5g |
£966.00 | 2022-02-28 | |
| TRC | N069705-50mg |
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 50mg |
210.00 | 2021-07-26 | ||
| TRC | N069705-100mg |
N1-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine |
31295-54-2 | 100mg |
$69.00 | 2023-05-17 |
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine Suppliers
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine Related Literature
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Additional information on N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine
Introduction to N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine and Its Applications in Modern Chemical Biology
N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is a complex organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, with the CAS number 31295-54-2, is a derivative of ethylene diamine and piperazine, featuring a highly versatile structure that makes it valuable in various biochemical applications.
The molecular structure of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine consists of an ethane-1,2-diamine backbone substituted with a piperazine ring at the 4-position, which is further modified with a 2-aminoethyl side chain. This intricate arrangement imparts multiple reactive sites, making it a potent candidate for drug design and biochemical research. The presence of both primary and secondary amine groups allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications.
In recent years, N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine has been extensively studied for its potential in the development of pharmaceutical agents. Its ability to interact with biological targets such as enzymes and receptors has made it a valuable scaffold in medicinal chemistry. The compound's structural similarity to known bioactive molecules has facilitated its incorporation into drug discovery pipelines, particularly in the quest for novel therapeutics targeting neurological and cardiovascular disorders.
One of the most compelling aspects of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine is its role as a ligand in various biochemical assays. Researchers have leveraged its dual amine functionality to develop probes that can interact with metal ions and other biomolecules. These interactions are crucial for understanding cellular processes and have implications in fields such as metallomics and protein-protein interaction studies. The compound's stability under a wide range of conditions further enhances its utility as a research tool.
Recent advancements in computational chemistry have also highlighted the significance of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine in drug design simulations. Molecular modeling studies have demonstrated its potential to act as a bridge between different pharmacophores, facilitating the development of hybrid molecules with enhanced pharmacological properties. These simulations have been instrumental in predicting the binding affinities and metabolic stability of potential drug candidates derived from this compound.
The compound's versatility extends to its application in bioconjugation chemistry. By incorporating N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine into biomolecules such as antibodies or peptides, researchers can enhance their solubility, stability, and bioavailability. This approach has been particularly useful in the development of targeted therapies where precise delivery is critical. The ability to modify the compound's side chains allows for fine-tuning of these properties, making it an indispensable tool in biopharmaceutical research.
In addition to its pharmaceutical applications, N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethane-1,2-diamine has found utility in material science. Its unique structural features make it suitable for designing novel polymers and coatings with enhanced mechanical and chemical properties. These materials have potential applications in industries ranging from aerospace to electronics, where high-performance materials are essential.
The synthesis of N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethane-1,2-diamine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. These synthetic strategies often incorporate catalytic processes that minimize waste and enhance efficiency, aligning with the growing emphasis on sustainable chemistry.
As research continues to uncover new applications for N1-(2-(4((aminoethyl)piperazin - 11 - yl)) ethyl ) ethane - 12 - diam ine , its importance in chemical biology is only likely to increase . The compound's unique structural features , combined with its versatility , make it a cornerstone of modern biochemical research . Whether used as a ligand , a drug scaffold , or a material component , this compound exemplifies the innovative potential of organic chemistry in addressing complex biological challenges .
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